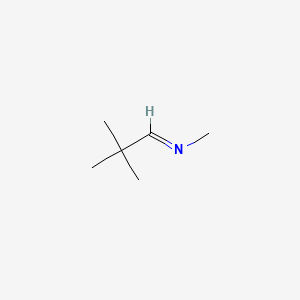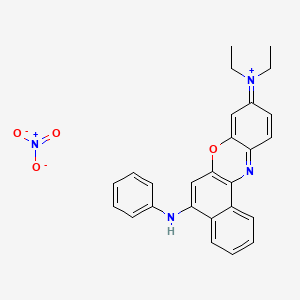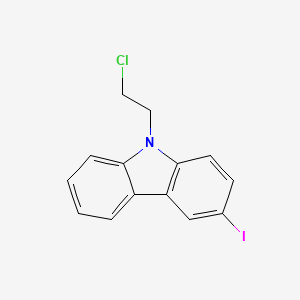
9-(2-Chloroethyl)-3-iodo-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Chloroethyl)-3-iodo-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The presence of both chloroethyl and iodo substituents in this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-3-iodo-9H-carbazole typically involves the iodination of 9-(2-Chloroethyl)-9H-carbazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the carbazole ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Chloroethyl)-3-iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling: Palladium catalysts with bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
9-(2-Chloroethyl)-3-iodo-9H-carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mécanisme D'action
The mechanism of action of 9-(2-Chloroethyl)-3-iodo-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The iodo group can enhance the compound’s ability to undergo oxidative addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2-Chloroethyl)-9H-carbazole: Lacks the iodo substituent, making it less reactive in certain coupling reactions.
3-Iodo-9H-carbazole: Lacks the chloroethyl group, limiting its potential biological activities.
9-Ethyl-3-iodo-9H-carbazole: Similar structure but with an ethyl group instead of chloroethyl, affecting its reactivity and applications.
Uniqueness
9-(2-Chloroethyl)-3-iodo-9H-carbazole is unique due to the presence of both chloroethyl and iodo groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
21551-77-9 |
|---|---|
Formule moléculaire |
C14H11ClIN |
Poids moléculaire |
355.60 g/mol |
Nom IUPAC |
9-(2-chloroethyl)-3-iodocarbazole |
InChI |
InChI=1S/C14H11ClIN/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8H2 |
Clé InChI |
RWUDSTCXBDPTGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


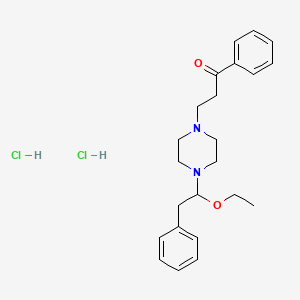
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
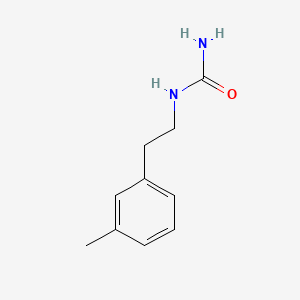
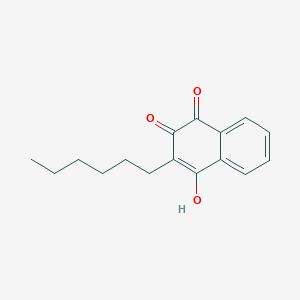
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
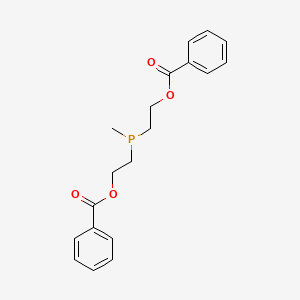
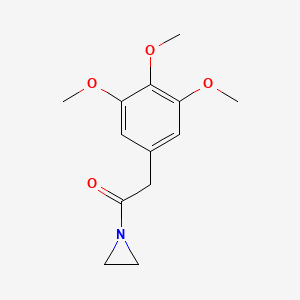

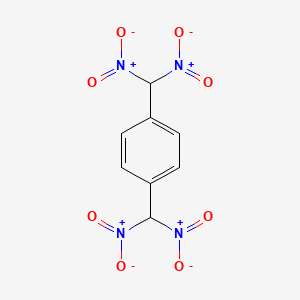
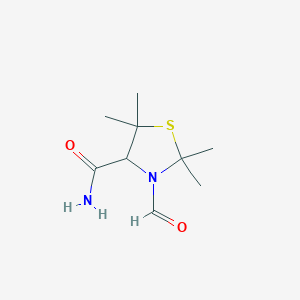
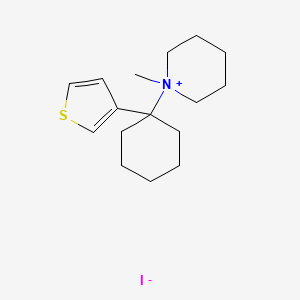
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
